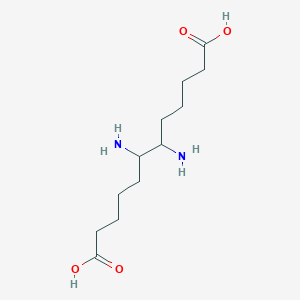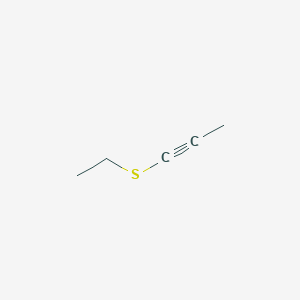
1-Propyne, 1-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyne, 1-(ethylthio)-, also known as ethylthio propyne, is an organic compound with the molecular formula C5H8S. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of an ethylthio group (-SEt) attached to the propyne backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propyne, 1-(ethylthio)- can be synthesized through various methods. One common approach involves the bromination of thioenol ethers followed by dehydrobromination. Specifically, the thioenol ethers are brominated, and the resulting product undergoes dehydrobromination with diethylaniline and potassium hydroxide to yield 1-ethylthio-1-propyne .
Industrial Production Methods
Industrial production methods for 1-Propyne, 1-(ethylthio)- are not well-documented in the literature. the general principles of alkyne synthesis, such as the use of strong bases and elimination reactions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Propyne, 1-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
1-Propyne, 1-(ethylthio)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propyne, 1-(ethylthio)- involves its reactivity due to the presence of the carbon-carbon triple bond and the ethylthio group. The triple bond can participate in addition reactions, while the ethylthio group can undergo oxidation and substitution reactions. These reactions are facilitated by the compound’s ability to form reactive intermediates, such as carbanions and radicals .
Comparison with Similar Compounds
Similar Compounds
Propyne (C3H4): A simple alkyne with a carbon-carbon triple bond.
1-Butyne (C4H6): Another alkyne with a longer carbon chain.
1-Pentyne (C5H8): Similar to 1-Propyne, 1-(ethylthio)- but without the ethylthio group
Uniqueness
1-Propyne, 1-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This functional group allows for a wider range of chemical transformations compared to simple alkynes, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
13597-15-4 |
|---|---|
Molecular Formula |
C5H8S |
Molecular Weight |
100.18 g/mol |
IUPAC Name |
1-ethylsulfanylprop-1-yne |
InChI |
InChI=1S/C5H8S/c1-3-5-6-4-2/h4H2,1-2H3 |
InChI Key |
HYQQDBGCQLTFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




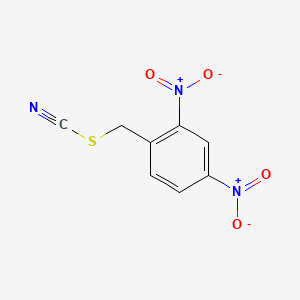

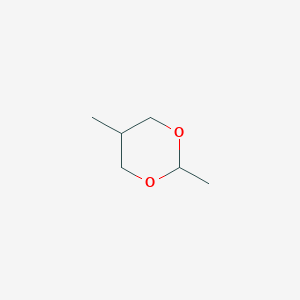
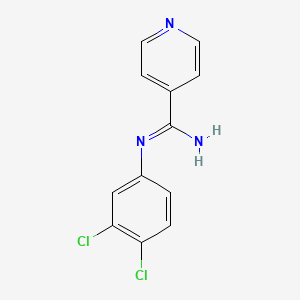
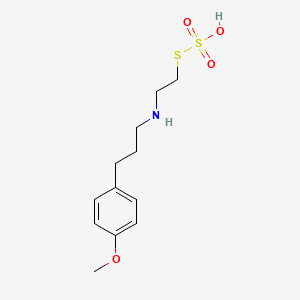
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)

